molecular formula C₂₀H₁₃F₆N₃O₂S B057875 Rac-Monepantel CAS No. 851976-50-6

Rac-Monepantel

Cat. No.: B057875
CAS No.: 851976-50-6
M. Wt: 473.4 g/mol
InChI Key: WTERNLDOAPYGJD-UHFFFAOYSA-N
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Description

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including cyano, trifluoromethyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of a suitable phenol derivative with a trifluoromethylating agent under basic conditions.

    Introduction of the cyano groups: This can be achieved through nucleophilic substitution reactions using cyanide sources.

    Coupling reactions: The phenoxy intermediate is then coupled with a benzamide derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert cyano groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering gene expression: Affecting the transcription and translation of specific genes to modulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl and cyano groups contribute to its stability and bioactivity, making it a valuable compound for research and industrial applications.

Biological Activity

Rac-Monepantel is a novel compound primarily recognized for its potent anthelmintic properties. It belongs to the amino-acetonitrile derivative (AAD) class of molecules and has been extensively studied for its biological activity, particularly in the context of parasitic nematodes. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and relevant case studies.

This compound exerts its biological effects primarily through its interaction with specific nicotinic acetylcholine receptors (nAChRs) in nematodes. The primary target identified is the monepantel-1 gene (Hco-mptl-1) in Haemonchus contortus, which encodes a subunit of the DEG-3 subfamily of nAChRs. This receptor is distinct from those targeted by other anthelmintics, such as levamisole, which acts on different nAChR subtypes .

The action mechanism can be summarized as follows:

  • Target Interaction : this compound binds to the ACR-23/MPTL-1-like receptor subunits, leading to paralysis and death of susceptible nematodes.
  • Selectivity : The specificity towards ACR-23 explains its low toxicity to non-nematode organisms, making it a safer option in veterinary medicine .

Pharmacokinetics

Research indicates that this compound has a bioavailability of approximately 30% following oral administration. After repeated dosing, the compound is primarily excreted via feces (70-97%), with minimal amounts found in urine . The pharmacokinetic profile demonstrates that:

  • Metabolism : The compound undergoes first-pass metabolism, with major metabolites including monepantel sulfone.
  • Tissue Distribution : Highest concentrations are found in the liver and fat, with lower levels in blood and muscle tissue .

Biological Activity Data

The biological activity of this compound has been quantitatively assessed through various studies. Below is a summary table highlighting key findings related to its efficacy against nematodes.

Nematode Species EC50 (µM) Mechanism Reference
Caenorhabditis elegans< 1.25Activation of ACR-23/MPTL-1 receptorsRufener et al., 2010
Haemonchus contortus< 1.25Nicotinic receptor modulationRufener et al., 2010
Pristionchus pacificus> 10Lacks ACR-23/MPTL-1 homologRufener et al., 2010

Case Studies

Several case studies have illustrated the effectiveness of this compound in treating nematode infections:

  • Veterinary Applications : In clinical trials involving livestock, this compound demonstrated significant efficacy against gastrointestinal nematodes, leading to improved health outcomes in treated animals .
  • Resistance Management : Studies have shown that this compound can be effective in populations of nematodes resistant to other classes of anthelmintics, highlighting its potential role in integrated parasite management strategies.
  • Pharmacological Studies : Research involving pharmacological assessments revealed no significant adverse effects on intestinal motility or general health parameters in treated animal models, suggesting a favorable safety profile for veterinary use .

Properties

IUPAC Name

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTERNLDOAPYGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114604
Record name N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851976-50-6
Record name N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851976-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide
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